The synthesis of Vulkacit P typically involves the reaction of ethylphenyldithiocarbamate with zinc oxide or zinc salts. The general reaction can be represented as follows:
Technical details regarding the synthesis indicate that this process requires careful control of temperature and reaction conditions to ensure high yield and purity of the final product. The synthesis can be performed in a solvent medium or under solvent-free conditions, depending on the desired application and environmental considerations .
The molecular structure of Vulkacit P can be analyzed through its chemical formula . The compound features a dithiocarbamate group, which is crucial for its reactivity during the vulcanization process. The presence of zinc enhances its effectiveness as an accelerator.
Key structural data include:
Vulkacit P participates in several key reactions during the vulcanization process:
The technical details surrounding these reactions highlight that Vulkacit P functions optimally within specific temperature ranges (typically 140°C to 180°C) and in conjunction with other accelerators to achieve desired properties in rubber formulations .
The mechanism by which Vulkacit P operates involves several steps:
Data from studies indicate that formulations containing Vulkacit P exhibit superior performance characteristics compared to those using traditional accelerators alone .
Relevant analyses show that Vulkacit P maintains its efficacy over a range of pH levels and does not adversely affect the curing process when used in recommended concentrations .
Vulkacit P is primarily utilized in:
The compound's ability to improve processing efficiency while maintaining product quality makes it a preferred choice among manufacturers .
The scientific foundation for modern rubber vulcanization accelerators like Vulkacit® P was established through early 20th-century breakthroughs in macromolecular chemistry. Hermann Staudinger's seminal 1920 paper "Über Polymerisation" proposed that rubber's elasticity originated from extended molecular chains (macromolecules) rather than colloidal aggregates—a theory initially met with skepticism but later confirmed through X-ray diffraction studies of cellulose and rubber [1]. This paradigm shift enabled targeted molecular design of vulcanization accelerators.
Sulfenamide chemistry emerged as a solution to the "scorch safety" problem in rubber processing, where premature crosslinking caused manufacturing failures. Conventional thiazole accelerators (e.g., MBT, introduced in the 1920s) provided rapid curing but offered inadequate processing windows. The innovation of attaching amine moieties to benzothiazole sulfenyl groups yielded delayed-action accelerators that remained stable during mixing and molding but activated rapidly at curing temperatures. This led to commercial sulfenamides like:
Table 1: Evolution of Key Vulcanization Accelerators
Era | Accelerator Type | Representative Compound | Limitations |
---|---|---|---|
Pre-1920s | Inorganic bases | Lime, Magnesia | Uncontrolled reaction kinetics |
1920s-1930s | Thiazoles | 2-Mercaptobenzothiazole (MBT) | Scorch sensitivity |
1940s+ | Sulfenamides | CBS, TBBS | Balanced delay/activation |
1950s+ | Dithiocarbamates | Zinc ethyl phenyl dithiocarbamate (Vulkacit® P) | Secondary acceleration |
LANXESS's Vulkacit® series exemplifies this technological progression, with Vulkacit® P extra N (zinc ethyl phenyl dithiocarbamate) representing a specialized secondary accelerator optimized for synergy with primary sulfenamides [3] [4]. Its development responded to industry demands for precise vulcanization control in high-performance applications like tire manufacturing, where network uniformity determines durability.
Vulkacit® P extra N (CAS 14634-93-6) belongs to the dithiocarbamate class, characterized by the general structure (R₁R₂N-CS-S)₂Zn, where R₁=ethyl and R₂=phenyl. This molecular architecture enables dual functionality during vulcanization:
Reactive Zinc Complexation: The zinc ion coordinates with sulfur donors from primary sulfenamide accelerators (e.g., TBBS), forming transient complexes that lower the activation energy for polysulfidic crosslink formation. This catalysis accelerates sulfur insertion into allylic C-H sites on rubber polymer chains [4] [6].
Crosslink Stabilization: Unlike sulfenamides that generate predominantly labile polysulfidic crosslinks (-Sₓ-, where x=4–8), Vulkacit® P promotes shorter, thermally stable monosulfidic (-S-) and disulfidic (-S₂-) bonds. This occurs through ligand exchange reactions where the dithiocarbamate anion displaces terminal sulfur atoms on growing crosslinks [6]:
Rubber-Sᵧ + (C₂H₅)(C₆H₅)N-CS-S⁻ → Rubber-S-CS-N(C₂H₅)(C₆H₅) + Sᵧ₋₁²⁻
Table 2: Spectroscopic Signatures of Vulkacit® P Reaction Intermediates
Intermediate | FT-IR Bands (cm⁻¹) | Raman Shifts (cm⁻¹) | Function |
---|---|---|---|
Zn²⁺-sulfenamide complex | 510 (Zn-S), 1020 (S=N) | 380 (Zn-S stretch) | Sulfur activation |
Thiocarbamoyl radical | 1490 (C=N), 990 (C-S) | 1520 (N-C=S) | Crosslink initiation |
Zinc perthiodithiocarbamate | 530 (S-S), 1100 (C=S) | 490 (S-S stretch) | Sulfur transfer |
The phenyl group enhances compatibility with aromatic-rich rubber polymers (e.g., SBR), while the ethyl group moderates reactivity to prevent premature decomposition. When combined with sulfenamides like TBBS (Vulkacit® NZ), Vulkacit® P amplifies crosslink density by 25–40% compared to sulfenamide-only systems, as quantified by swelling tests in toluene [3] [6]. Network stabilization is evidenced by:
This synergy makes Vulkacit® P indispensable for products requiring thermal resilience, such as tire inner liners, engine mounts, and industrial belts, where network integrity directly impacts service life.
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